N-(6-cyano-1,3-benzothiazol-2-yl)benzamide
Overview
Description
N-(6-cyano-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H9N3OS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science . The compound features a benzothiazole ring fused with a benzamide moiety, and it is characterized by the presence of a cyano group at the 6-position of the benzothiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzothiazole derivatives are known to exhibit diverse biological activities, which may be attributed to their ability to form hydrogen bonds and π-π stacking interactions with their targets .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 27932 , which may influence its bioavailability.
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological activities, including antiproliferative effects .
Action Environment
It is known that the compound should be stored at refrigerated temperatures , suggesting that its stability may be temperature-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyano-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which enhances the yield and reduces the reaction time . Another approach involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-cyano-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-cyano-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzothiazol-2-yl)benzamide
- N-(6-methylbenzothiazol-2-yl)benzamide
- N-(6-fluorobenzothiazol-2-yl)benzamide
Uniqueness
N-(6-cyano-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
N-(6-cyano-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-6-7-12-13(8-10)20-15(17-12)18-14(19)11-4-2-1-3-5-11/h1-8H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIJLKRBZAQWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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